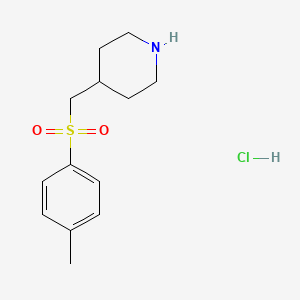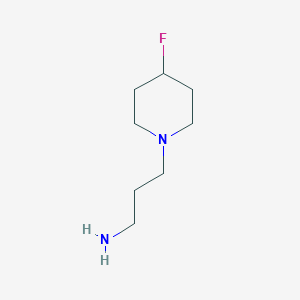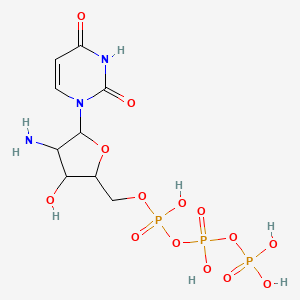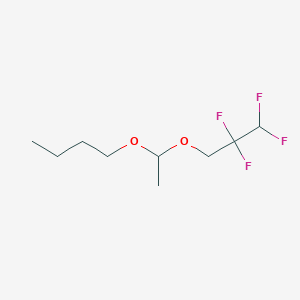![molecular formula C29H30INO12 B12081086 N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Iodoacetamido)-Doxorubicin is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound is synthesized by modifying doxorubicin with an iodoacetamido group, which enhances its ability to form covalent bonds with thiol groups in proteins. This modification aims to improve the efficacy and specificity of doxorubicin in targeting cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Iodoacetamido)-Doxorubicin typically involves the reaction of doxorubicin with iodoacetamide. The process begins with the activation of the amino group on doxorubicin, followed by the introduction of the iodoacetamido group. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-(Iodoacetamido)-Doxorubicin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(Iodoacetamido)-Doxorubicin undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the quinone moiety of doxorubicin.
Hydrolysis: The amide bond in the iodoacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as thiols, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(Iodoacetamido)-Doxorubicin, depending on the specific reagents and conditions used. These derivatives can have different biological activities and properties.
Aplicaciones Científicas De Investigación
N-(Iodoacetamido)-Doxorubicin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and modification of biomolecules.
Biology: Employed in studies of protein interactions and modifications due to its ability to form covalent bonds with thiol groups.
Medicine: Investigated for its potential as a targeted chemotherapeutic agent with improved efficacy and reduced side effects compared to doxorubicin.
Industry: Utilized in the development of advanced drug delivery systems and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-(Iodoacetamido)-Doxorubicin involves the formation of covalent bonds with thiol groups in proteins, leading to the inhibition of essential cellular processes in cancer cells. The iodoacetamido group enhances the specificity of doxorubicin by targeting thiol-containing proteins, which are often overexpressed in cancer cells. This results in increased cytotoxicity and reduced resistance compared to doxorubicin alone.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Iodoacetamido)-Doxorubicin include:
Iodoacetamide: A thiol-reactive compound used in protein modification and inhibition of cysteine proteases.
Doxorubicin: The parent compound, widely used as a chemotherapeutic agent.
Iodoacetate: Another thiol-reactive compound with similar properties to iodoacetamide.
Uniqueness
N-(Iodoacetamido)-Doxorubicin is unique due to its dual functionality, combining the chemotherapeutic properties of doxorubicin with the thiol-reactive properties of iodoacetamide. This enhances its ability to target cancer cells specifically and effectively, making it a promising candidate for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C29H30INO12 |
|---|---|
Peso molecular |
711.5 g/mol |
Nombre IUPAC |
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |
InChI |
InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34) |
Clave InChI |
SAGBOHNSGVDWII-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)


![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)






